molecular formula C23H20N4O2 B2676668 (E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 519047-19-9

(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B2676668
CAS RN: 519047-19-9
M. Wt: 384.439
InChI Key: RDLBIHIRATYWPL-BUVRLJJBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a useful research compound. Its molecular formula is C23H20N4O2 and its molecular weight is 384.439. The purity is usually 95%.
BenchChem offers high-quality (E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Parkinson's Disease Research : A derivative of the compound was synthesized for potential use in PET imaging for Parkinson's disease. This involves the synthesis of a tracer for imaging LRRK2, an enzyme linked to Parkinson's disease (Wang et al., 2017).

  • Aldose Reductase Inhibitors : Pyrido[1,2-a]pyrimidin-4-one derivatives, closely related to the compound , displayed significant activity as aldose reductase inhibitors. These compounds also demonstrated notable antioxidant properties, which is important in medicinal chemistry (La Motta et al., 2007).

  • Antiviral Research : Certain derivatives were investigated for their ability to inhibit retrovirus replication in cell culture. This includes studies on their effectiveness against human immunodeficiency virus and Moloney murine sarcoma virus (Hocková et al., 2003).

  • Fluorescence Binding Studies : Novel p-hydroxycinnamic acid amides, which are structurally related, were synthesized and their interactions with bovine serum albumin were investigated using fluorescence and UV–vis spectral studies. This kind of research is valuable in understanding protein-ligand interactions (Meng et al., 2012).

  • Molecular Structure Analysis : Studies on isostructural and essentially isomorphous compounds, including the one you're interested in, provide insights into molecular structure and bonding. This is crucial in the field of crystallography and molecular design (Trilleras et al., 2009).

  • Spectrometric Analysis : The compound and its derivatives were studied using electron impact mass spectrometry. This research contributes to our understanding of the structural properties and stability of these compounds (Plaziak et al., 1991).

properties

IUPAC Name

2-(4-methoxyanilino)-9-methyl-3-(phenyliminomethyl)pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O2/c1-16-7-6-14-27-22(16)26-21(25-18-10-12-19(29-2)13-11-18)20(23(27)28)15-24-17-8-4-3-5-9-17/h3-15,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLBIHIRATYWPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=NC3=CC=CC=C3)NC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-((4-methoxyphenyl)amino)-9-methyl-3-((phenylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one

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